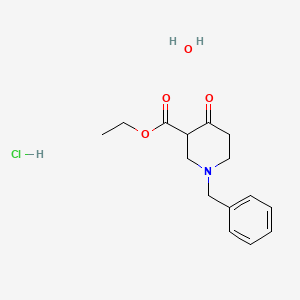

Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Hydrate

説明

Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Hydrate (CAS: 1454-53-1, Molecular Formula: C₁₅H₂₀ClNO₃) is a piperidine derivative characterized by a benzyl group at the 1-position, an oxo group at the 4-position, and an ethyl ester at the 3-position of the piperidine ring. It exists as a hydrochloride hydrate, enhancing its stability and solubility in polar solvents . Key properties include:

- Molecular Weight: 315.79 (hydrate form) .

- Melting Point: ~170°C (decomposition) .

- Solubility: Soluble in water, methanol, and dichloromethane .

- Synthesis: Improved routes (e.g., via NaBH₄ reduction and DEAD-mediated coupling) achieve higher yields (~61%) compared to earlier low-yield methods (<5%) .

特性

分子式 |

C15H22ClNO4 |

|---|---|

分子量 |

315.79 g/mol |

IUPAC名 |

ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrate;hydrochloride |

InChI |

InChI=1S/C15H19NO3.ClH.H2O/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;;/h3-7,13H,2,8-11H2,1H3;1H;1H2 |

InChIキー |

SXDXTGLWUFVUGI-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.O.Cl |

製品の起源 |

United States |

準備方法

General Synthetic Route

The primary synthetic route to Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Hydrate involves the esterification of 1-Benzyl-4-oxopiperidine-3-one with ethyl chloroformate, followed by hydrochloride salt formation. The process can be summarized as:

- Starting Material: 1-Benzyl-4-oxopiperidine-3-one

- Esterification: Reaction with ethyl chloroformate in a suitable solvent (e.g., acetone) at low temperature (0–5 °C) with dropwise addition.

- Reaction Completion: Stirring at room temperature for several hours to ensure full conversion.

- Salt Formation: Addition of hydrochloric acid to the reaction mixture to precipitate the hydrochloride salt.

- Isolation and Purification: Filtration and recrystallization to obtain the hydrate form with controlled water content (up to 10%).

This method yields a white crystalline hydrochloride hydrate suitable for further synthetic applications.

Detailed Experimental Procedure Example

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 1-Benzyl-4-oxopiperidine-3-one, acetone, 0–5 °C | Dissolve 1-Benzyl-4-oxopiperidine-3-one in acetone, cool to 0–5 °C. |

| 2 | Ethyl chloroformate, dropwise addition | Add ethyl chloroformate slowly while maintaining temperature to control reaction rate. |

| 3 | Stirring at room temperature, 3–5 hours | Allow reaction to proceed to completion. |

| 4 | Hydrochloric acid addition | Add HCl to form the hydrochloride salt, inducing precipitation. |

| 5 | Filtration, washing, recrystallization | Isolate the product, wash with cold ether or alcohol, and recrystallize to hydrate form. |

Alternative Synthesis via Sodium Hydride and Dimethyl Carbonate

Another reported synthesis involves the reaction of 1-Benzylpiperidin-3-one with dimethyl carbonate in the presence of sodium hydride under reflux conditions to form methyl 1-Benzyl-3-oxopiperidine-4-carboxylate, which can be subsequently converted to the ethyl ester and hydrochloride salt.

| Parameter | Value |

|---|---|

| Starting Material | 1-Benzylpiperidin-3-one (72 g) |

| Reagents | Dimethyl carbonate (500 mL), Sodium hydride (38 g, 60%) |

| Conditions | Reflux for 20 minutes |

| Workup | Water quench, ethyl acetate extraction, drying |

| Yield | 99% (methyl ester intermediate) |

This intermediate can be further transformed to the ethyl ester hydrochloride hydrate via transesterification and acidification steps.

Reaction Conditions and Optimization

Temperature and Solvent Effects

- Maintaining low temperature (0–5 °C) during ethyl chloroformate addition minimizes side reactions.

- Acetone or methanol are common solvents; methanol can facilitate subsequent salt formation.

- Stirring at ambient temperature post-addition ensures complete esterification.

Catalyst and Reagent Considerations

- Sodium hydride is used effectively for carboxylation reactions with dimethyl carbonate.

- Hydrochloric acid concentration and addition rate influence the purity and crystallinity of the hydrochloride hydrate.

Reaction Monitoring

- Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress.

- Yields typically range from 60% to 99% depending on the method and scale.

Data Tables Summarizing Preparation Outcomes

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity & Notes |

|---|---|---|---|---|

| Esterification + HCl salt | 1-Benzyl-4-oxopiperidine-3-one | Ethyl chloroformate, acetone, 0–5 °C, HCl | 85–95 | White crystalline hydrate, ~10% water content |

| Sodium Hydride + Dimethyl Carbonate | 1-Benzylpiperidin-3-one | NaH, dimethyl carbonate, reflux 20 min | 99 (intermediate) | Methyl ester intermediate, brown oil |

| Formamidine acetate reaction (for derivatives) | Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate hydrochloride | Sodium methoxide, methanol, 70–85 °C, 16–18 h | 55–61 | Tan solid intermediate, used for further synthesis |

Research Outcomes and Analytical Data

Characterization

- Melting Point: Approximately 165–170 °C with decomposition.

- NMR (1H, DMSO-d6): Signals corresponding to benzyl protons, piperidine ring methylenes, and ethyl ester groups confirm structure.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight ~297.78 g/mol (anhydrous).

- Hydrate Content: Controlled water content (up to 10%) confirmed by Karl Fischer titration or thermogravimetric analysis (TGA).

Reaction Efficiency

- Reaction times vary from 20 minutes (sodium hydride method) to several hours (esterification).

- Optimization of catalyst loading, solvent polarity, and temperature can reduce side products such as over-esterified or over-reduced derivatives.

- Industrial scale-up employs similar conditions with adjustments for solvent volumes and reagent purity to maximize yield and minimize impurities.

化学反応の分析

Types of Reactions: Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 1-Benzyl-4-oxo-3-piperidinecarboxylic acid.

Reduction: Ethyl 1-Benzyl-4-hydroxy-3-piperidinecarboxylate.

Substitution: Various substituted benzyl derivatives.

科学的研究の応用

Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

類似化合物との比較

Key Structural Analogues

Impact of Substituents on Properties

- Ester Chain Length : Ethyl esters (target compound) offer a balance between solubility and lipophilicity, whereas methyl esters (e.g., Methyl 1-benzyl-4-oxopiperidine-3-carboxylate) may reduce metabolic stability .

- Hydrate vs. Anhydrous Forms : The hydrochloride hydrate form improves aqueous solubility (critical for in vitro assays) compared to anhydrous analogs .

Solubility and Stability

Toxicity and Handling

- Target Compound: Limited acute toxicity data; incompatible with oxidizing agents .

生物活性

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride hydrate (C₁₅H₁₉ClN₃O₃·xH₂O) is a compound with significant biological potential, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activities, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₁₅H₁₉ClN₃O₃

- Molecular Weight : 297.78 g/mol

- Appearance : Cream to pink powder

- Melting Point : 160–170 °C

- CAS Number : 1454-53-1

Antimicrobial Properties

Research indicates that piperidine derivatives, including ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, exhibit notable antibacterial and antifungal activities. These compounds have shown effectiveness against various microbial strains, suggesting their potential as therapeutic agents in treating infections.

Synthesis

The synthesis of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride involves several steps, typically starting from N-benzyl glycine ethyl ester. The process includes the reaction with halogenated ethyl butyrate under alkaline conditions, followed by crystallization steps to yield the final product. This method is noted for its simplicity and high yield, making it suitable for industrial applications .

Comparative Analysis of Similar Compounds

The following table compares ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with related compounds based on structural similarity:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | 3939-01-3 | 0.97 |

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | 52763-21-0 | 0.92 |

| Ethyl 1-benzylpiperidine-3-carboxylate | 72551-53-2 | 0.92 |

This table highlights that while ethyl 1-benzyl-4-oxopiperidine shares structural features with its analogs, its unique substituents may confer distinct biological properties.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry explored the biological activity of various piperidine derivatives, including those structurally similar to ethyl 1-benzyl-4-oxopiperidine . The findings indicated that certain derivatives demonstrated enhanced activity against specific bacterial strains and showed promise as potential leads for drug development.

Another research article focused on the synthesis and evaluation of benzoyl derivatives of piperidines, which included compounds similar to ethyl 1-benzyl derivatives, indicating a trend towards exploring these structures for their therapeutic potential in cancer treatment and other diseases .

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Hydrate be optimized for improved yield and purity?

- Methodological Answer : The synthesis involves reacting ethyl 1-benzyl-4-oxopiperidine-3-carboxylate with hydrochloric acid under controlled conditions. Key parameters include temperature (e.g., 85°C for 16 hours), solvent selection (methanol or ethanol), and stoichiometric ratios of reactants. Post-synthesis steps like pH adjustment (e.g., using NaOH to pH 3–4) and recrystallization from ethanol/water mixtures can enhance purity. Yield improvements (e.g., ~61%) require precise control of reaction time and inert atmosphere to minimize side reactions .

Q. What methods are recommended for assessing purity, and how should impurities be characterized?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>98% as per supplier data). Impurity profiling should combine chromatographic separation with mass spectrometry (LC-MS) to identify by-products (e.g., unreacted intermediates or hydrolysis products). Quantitative NMR can corroborate results, especially for hydrates where water content may affect accuracy .

Q. What storage conditions are critical for maintaining stability, and how can degradation be monitored?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen), protected from moisture and light at 2–8°C. Degradation risks include hydrolysis of the ester group or oxidation of the benzyl moiety. Monitor stability via periodic HPLC analysis and Karl Fischer titration for water content. Long-term studies should track changes in melting point (reported ~170°C with decomposition) and spectroscopic properties (e.g., FTIR for carbonyl stability) .

Advanced Research Questions

Q. How can degradation products formed during storage or experimentation be identified and quantified?

- Methodological Answer : Use accelerated stability studies (e.g., 40°C/75% relative humidity) to simulate degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for identifying products like free carboxylic acids (from ester hydrolysis) or benzyl alcohol derivatives. Quantify degradation kinetics using Arrhenius modeling to predict shelf-life under standard conditions .

Q. What advanced techniques resolve contradictions in spectral characterization (e.g., NMR/IR discrepancies)?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping piperidine ring protons), employ 2D techniques like COSY or HSQC to assign stereochemistry. X-ray crystallography can resolve structural ambiguities, particularly for hydrate forms. IR spectral contradictions (e.g., carbonyl stretching frequencies) may arise from polymorphic variations; differential scanning calorimetry (DSC) can detect polymorph transitions .

Q. How can ecological impact be assessed when ecotoxicity data are unavailable?

- Methodological Answer : Apply in silico tools like QSAR models to predict acute toxicity (e.g., LC50 for fish) based on logP (estimated ~1.15) and molecular descriptors. Experimental validation via Daphnia magna acute immobilization tests or algal growth inhibition assays (OECD 201/202 guidelines) can fill data gaps. Monitor biodegradability using OECD 301B ready biodegradability tests .

Q. What strategies investigate reaction mechanisms when using this compound as a synthetic intermediate?

- Methodological Answer : Isotopic labeling (e.g., deuterium at the benzyl position) coupled with kinetic isotope effect (KIE) studies can elucidate pathways in nucleophilic substitutions or Michael additions. In situ FTIR or Raman spectroscopy tracks intermediate formation during reactions. Computational chemistry (DFT calculations) models transition states, particularly for stereoselective transformations .

Safety and Compliance Considerations

Q. How should researchers address incomplete hazard data (e.g., carcinogenicity or mutagenicity)?

- Methodological Answer : Assume precautionary measures (e.g., Skin Irritation Category 2) as per SDS. Conduct Ames tests (OECD 471) for mutagenicity screening and in vitro micronucleus assays (OECD 487) for genotoxicity. For chronic exposure risks, implement engineering controls (fume hoods) and personal protective equipment (nitrile gloves, ANSI-approved goggles) .

Q. What experimental designs mitigate risks when handling hygroscopic or reactive derivatives?

- Methodological Answer : Use inert atmosphere gloveboxes for moisture-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for methanol) and reagents. Monitor reactivity via real-time gas detection (e.g., HCl release during thermal decomposition) and design fail-safe quenching protocols (e.g., sodium bicarbonate neutralization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。